The compound (4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride is a synthetic organic compound that belongs to a class of piperazine derivatives. This compound is characterized by its unique structure, which incorporates both piperazine and piperidine rings, making it of interest in medicinal chemistry and pharmacology.
While specific sources detailing the compound may be limited, similar compounds have been extensively studied in the literature. The structural features and potential applications of piperazine derivatives are well-documented in various scientific publications.
The compound can be classified as an amine due to the presence of nitrogen atoms in its structure. It is also categorized under pharmaceutical compounds due to its potential biological activity, particularly in the field of neuropharmacology.
The synthesis of (4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride typically involves multi-step organic reactions, where starting materials such as benzyl chloride, piperazine, and piperidine derivatives are reacted under controlled conditions.
The molecular structure of (4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride can be represented as follows:
The compound features:
The compound may participate in various chemical reactions, including:
These reactions can be explored through standard organic reaction mechanisms, including SN2 and acid-base equilibria.
The mechanism of action for (4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride is primarily related to its interaction with neurotransmitter systems in the brain. Compounds with similar structures have shown potential as:
Research into similar compounds indicates that they may exhibit binding affinity for serotonin and dopamine receptors, which could lead to therapeutic effects in treating psychiatric disorders.
The compound has potential applications in several areas:
The integration of piperazine and piperidine rings into a single molecular framework, as exemplified by (4-benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride (CAS 1220031-59-3), represents a strategic approach in rational drug design. This hybrid scaffold merges the pharmacological advantages of both heterocycles: the piperazine ring contributes to enhanced water solubility and hydrogen-bonding capability via its two nitrogen atoms, while the piperidine moiety provides conformational rigidity and lipophilicity beneficial for blood-brain barrier penetration [1] [3]. Such dual-ring systems enable precise three-dimensional positioning of pharmacophores, allowing optimal interactions with biological targets.
Notably, this structural motif is prevalent in central nervous system (CNS)-targeted therapeutics due to its ability to engage with neurotransmitter transporters and receptors. Research on modafinil analogs—structurally related piperazine-piperidine hybrids—demonstrates their efficacy as atypical dopamine transporter (DAT) inhibitors. These compounds exhibit nanomolar DAT binding affinities (e.g., compound 6e in Cao et al.'s study: DAT Kᵢ = 31.5 nM), significantly outperforming the parent drug modafinil (DAT Kᵢ = 8.16 μM) [3]. The hybrid scaffold's versatility is further evidenced in diverse therapeutic contexts, including reversible monoacylglycerol lipase (MAGL) inhibitors for cancer and neuroinflammation, where it balances target affinity and metabolic stability [9] [10].
Table 1: Pharmacological Profiles of Selected Piperazine-Piperidine Hybrids
Compound | Biological Target | Affinity (Kᵢ, nM) | Therapeutic Application |
---|---|---|---|
(±)-Modafinil | DAT | 8160 ± 3120 | Narcolepsy (FDA-approved) |
JJC8–088 (2) | DAT | 2.60 ± 0.445 | Psychostimulant use disorder (preclinical) |
Compound 6e | DAT | 31.5 ± 5.32 | Atypical DAT inhibitor |
Benzoylpiperidine MAGL inhibitors | MAGL | IC₅₀: 5–100 nM | Neuropathic pain, cancer |
The benzyl substituent at the piperazine 4-position is a critical determinant of target selectivity and potency in neuroactive compounds. In (4-benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride, the benzyl group anchors the molecule in hydrophobic binding pockets of neurotransmitter transporters. SAR studies reveal that unsubstituted benzyl derivatives exhibit moderate DAT affinity, while electron-withdrawing substituents (e.g., 4-fluorobenzyl) enhance both affinity and metabolic stability. For example, fluorination at the benzyl para position (compound 7) yields a DAT Kᵢ of 50.6 nM, compared to 31.5 nM for the unsubstituted benzyl analog 6e [3]. This improvement is attributed to optimized π-stacking interactions and reduced oxidative metabolism.
Crucially, the attachment position on the piperidine ring profoundly influences biological activity. The 3-piperidinyl isomer (subject compound) demonstrates distinct target engagement compared to its 4-piperidinyl counterpart (CAS 1220034-97-8). Computational analyses suggest the 3-piperidinyl isomer's carbonyl group adopts a vector that favors hydrogen bonding with DAT residues (e.g., Asp79), while the 4-piperidinyl isomer may prefer salt-bridge interactions [1] [8]. This positional sensitivity underscores the benzylpiperazine fragment's role as a "privileged structure" in neuropharmacology—a metabolically stable bioisostere capable of replacing piperazine rings while maintaining or improving binding energetics through carbonyl-mediated hydrogen bonds [10].
The methanone (carbonyl) bridge in (4-benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride serves as a conformational regulator and hydrogen-bond acceptor, critically influencing target engagement. This linkage constrains rotational freedom between the piperazine and piperidine rings, reducing entropy penalties upon target binding. Density functional theory (DFT) calculations indicate a preferred dihedral angle of 120°–140° between the piperazine carbonyl and piperidine planes, positioning the benzyl and piperidine N-H groups for simultaneous interactions with complementary target sites [3] [7].
The carbonyl oxygen acts as a hydrogen-bond acceptor for residues in neuroreceptors and transporters. In sigma-1 receptor ligands featuring similar piperazine/piperidine scaffolds, the carbonyl forms key hydrogen bonds with Glu172 and Thr181, contributing to submicromolar binding affinities [7]. For DAT inhibitors like JJC8–091, the methanone linker enables a "bent" conformation that stabilizes the transporter's occluded state—a proposed mechanism for atypical inhibition profiles with reduced abuse liability [3]. Additionally, the electron-withdrawing nature of the carbonyl moderately reduces the basicity of the piperidine nitrogen (predicted pKₐ ~8.5), enhancing blood-brain barrier permeability by increasing the fraction of unionized molecules at physiological pH [1] [10].
Table 2: Structural and Bioactive Comparisons of Key Analogs
Structural Feature | Conformational Effect | Target Interaction | Biological Implication |
---|---|---|---|
Methanone linkage | Dihedral restraint (120°–140°) | H-bond with Asp79 (DAT) or Glu172 (sigma-1) | Stabilizes occluded DAT conformation |
3-Piperidinyl vs. 4-piperidinyl | Altered carbonyl vector orientation | Salt-bridge vs. H-bond preference | Target-specific affinity modulation |
Unsubstituted benzyl | Free rotation at benzyl-piperazine junction | Hydrophobic pocket occupancy | Moderate DAT affinity (Kᵢ ~30–40 nM) |
4-Fluorobenzyl | Restricted rotation due to steric/electronic effects | Enhanced π-stacking + hydrophobic interactions | Improved DAT affinity (Kᵢ ~25–50 nM) and metabolic stability |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: